molecular formula C11H17N3 B7554816 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine

5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine

Cat. No. B7554816
M. Wt: 191.27 g/mol
InChI Key: XMIUFFAFYRVURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine, also known as MPMP, is a chemical compound that has been gaining attention in scientific research due to its unique properties. MPMP is a pyridine derivative with a pyrrolidine ring attached to it. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes, including the regulation of calcium signaling and the release of neurotransmitters. 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has also been found to have an effect on the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the modulation of ion channel activity. This compound has also been shown to have neuroprotective effects and has been found to be effective in preventing neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one limitation of using 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for research involving 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine. One area of interest is the development of new compounds based on the structure of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine that have improved affinity and selectivity for the sigma-1 receptor. Another area of interest is the investigation of the potential therapeutic applications of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand the mechanisms of action of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine and its effects on cellular processes.

Synthesis Methods

The synthesis of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-methylpyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine.

Scientific Research Applications

5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release.

properties

IUPAC Name

5-[(2-methylpyrrolidin-1-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-3-2-6-14(9)8-10-4-5-11(12)13-7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIUFFAFYRVURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine

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